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Compound of Interest

Compound Name:
4-(Bromomethyl)-3-

methoxybenzoic acid

Cat. No.: B170681 Get Quote

In-Depth Technical Guide to 4-(Bromomethyl)-3-
methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-3-
methoxybenzoic acid, a key intermediate in organic synthesis, particularly in the development

of pharmacologically active compounds. This document details its chemical properties,

synthesis, and known applications, with a focus on its role in the preparation of advanced

therapeutic agents.

Core Chemical Data
Chemical Name: 4-(Bromomethyl)-3-methoxybenzoic acid CAS Number: 118684-13-2

Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol

Physicochemical Properties
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Property Value Reference

Melting Point 184-190 °C [cite: ]

Appearance White to off-white solid

Solubility
Soluble in many organic

solvents

Molecular Structure:

Synthesis and Experimental Protocols
The synthesis of 4-(Bromomethyl)-3-methoxybenzoic acid is typically achieved through a

two-step process starting from 4-methyl-3-methoxybenzoic acid. The first step involves the

esterification of the carboxylic acid, followed by a radical bromination of the methyl group, and

finally hydrolysis of the ester to yield the desired product.

Step 1: Esterification to Methyl 4-methyl-3-
methoxybenzoate
A standard esterification procedure, such as Fischer esterification using methanol in the

presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed.

Step 2: Radical Bromination to Methyl 4-
(bromomethyl)-3-methoxybenzoate
The benzylic methyl group of Methyl 4-methyl-3-methoxybenzoate is selectively brominated.
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Experimental Protocol:

Materials:

Methyl 4-methyl-3-methoxybenzoate

N-Bromosuccinimide (NBS)

A radical initiator (e.g., benzoyl peroxide or AIBN)

A suitable solvent (e.g., carbon tetrachloride or chlorobenzene)[1]

Procedure:

Dissolve Methyl 4-methyl-3-methoxybenzoate in the chosen solvent in a round-bottom

flask.

Add N-Bromosuccinimide (typically 1.05-1.2 equivalents) and a catalytic amount of the

radical initiator.

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.[1]

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure to yield crude Methyl 4-(bromomethyl)-3-

methoxybenzoate, which can be further purified by recrystallization.[1]

Step 3: Hydrolysis to 4-(Bromomethyl)-3-
methoxybenzoic Acid
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
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Materials:

Methyl 4-(bromomethyl)-3-methoxybenzoate

A base (e.g., sodium hydroxide or potassium hydroxide)

A solvent mixture (e.g., methanol/water or ethanol/water)

Hydrochloric acid for acidification

Procedure:

Dissolve Methyl 4-(bromomethyl)-3-methoxybenzoate in the alcohol/water solvent system.

Add a solution of the base (e.g., aqueous NaOH).

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete

(monitored by TLC).

Remove the alcohol under reduced pressure.

Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH

of approximately 2-3 to precipitate the carboxylic acid.

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 4-
(Bromomethyl)-3-methoxybenzoic acid.

Applications in Drug Development
A significant application of 4-(Bromomethyl)-3-methoxybenzoic acid is its use as a key

intermediate in the synthesis of analogs of mifepristone. Mifepristone is a potent progesterone

and glucocorticoid receptor antagonist.[2][3][4] The modification of the C-11 phenyl group of

mifepristone, for which 4-(Bromomethyl)-3-methoxybenzoic acid can serve as a building

block, allows for the generation of new analogs with potentially altered pharmacokinetic and

pharmacodynamic profiles.[5] These new analogs are investigated for various therapeutic

applications, including oncology and as more selective antiprogestational agents.[2][4][6]
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Biological Activity and Signaling Pathways
Currently, there is limited publicly available data on the direct biological activity and the specific

signaling pathways modulated by 4-(Bromomethyl)-3-methoxybenzoic acid itself. Its primary

role in the literature is that of a chemical intermediate. However, the biological activity of its

derivatives, such as the mifepristone analogs, is well-documented. These analogs exert their

effects by competitively binding to and blocking progesterone and glucocorticoid receptors,

thereby interfering with the signaling pathways of these steroid hormones.

Data Summary
Compound
Name

CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

4-

(Bromomethyl)-3

-methoxybenzoic

acid

118684-13-2 C₉H₉BrO₃ 245.07 184-190

Methyl 4-

(bromomethyl)-3-

methoxybenzoat

e

70264-94-7 C₁₀H₁₁BrO₃ 259.10 90

Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway to obtain 4-(Bromomethyl)-3-
methoxybenzoic acid.

4-Methyl-3-methoxybenzoic acid Methyl 4-methyl-3-methoxybenzoate

Esterification
(MeOH, H+) Methyl 4-(bromomethyl)-3-methoxybenzoate

Radical Bromination
(NBS, Initiator) 4-(Bromomethyl)-3-methoxybenzoic acid

Hydrolysis
(NaOH, H2O/MeOH)

Click to download full resolution via product page

Caption: Synthetic pathway for 4-(Bromomethyl)-3-methoxybenzoic acid.
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Logical Relationship in Drug Discovery
This diagram shows the role of 4-(Bromomethyl)-3-methoxybenzoic acid as a building block

in the development of mifepristone analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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